2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to a class of heterocyclic compounds. Its structure features multiple functional groups, including an oxadiazole and naphthyridine moiety, which contribute to its potential biological activities. The compound has garnered interest for its possible applications in pharmacology and medicinal chemistry.
This compound is available from various chemical suppliers, including ChemDiv and BenchChem, where it can be procured in small quantities for research purposes . The specific identifiers for this compound include the IUPAC name and the CAS number 1029770-54-4, with a molecular formula of C27H23N5O3 .
The compound can be classified based on its structural components:
The synthesis of 2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. Key methods may include:
The synthesis requires precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor the progress and confirm the identity of intermediates and products.
The molecular structure of 2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methylphenyl)acetamide can be represented using various chemical notation systems:
Cc(cccc1)c1-c1noc(C2=CN(CC(Nc3cccc(SC)c3)=O)c3nc(C)ccc3C2=O)n1
This notation provides a way to encode the structure into a string format that can be used in computational chemistry applications.
The molecular weight of this compound is approximately 465.5 g/mol . The presence of multiple functional groups suggests potential for diverse interactions in biological systems.
2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methylphenyl)acetamide can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methylphenyl)acetamide is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors.
Upon binding to its target:
Such interactions are critical for its potential therapeutic applications in treating diseases associated with these targets .
While specific physical properties such as boiling point and melting point are not readily available for this compound, it has been noted that compounds within similar classes often exhibit moderate solubility in organic solvents due to their complex structures.
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The presence of multiple functional groups allows for diverse reactivity patterns in synthetic applications.
This compound shows promise in various scientific fields:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1